Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate
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Overview
Description
Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a cyclopentyl group attached to the pyrazole ring and an acetate ester group. It is used in various fields, including medicinal chemistry, organic synthesis, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with hydrazine hydrate to form the cyclopentyl hydrazone intermediate. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of an acid catalyst to form the pyrazole ring. The final step involves esterification with methanol to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include oxidized pyrazole derivatives, reduced alcohols, and substituted pyrazole compounds .
Scientific Research Applications
Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclopentyl group and acetate ester enhance the compound’s binding affinity and stability. These interactions can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- Methyl (1-phenyl-1H-pyrazol-3-yl)acetate
- Methyl (1-cyclohexyl-1H-pyrazol-3-yl)acetate
- Ethyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate
Uniqueness
Methyl (1-cyclopentyl-1H-pyrazol-3-yl)acetate is unique due to its specific structural features, such as the cyclopentyl group, which imparts distinct physicochemical properties.
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
methyl 2-(1-cyclopentylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C11H16N2O2/c1-15-11(14)8-9-6-7-13(12-9)10-4-2-3-5-10/h6-7,10H,2-5,8H2,1H3 |
InChI Key |
UVYKVZVKZDPCQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NN(C=C1)C2CCCC2 |
Origin of Product |
United States |
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